Boc-2-Abz-OH

Catalog No.
S758270
CAS No.
68790-38-5
M.F
C12H15NO4
M. Wt
237,25 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-Abz-OH

CAS Number

68790-38-5

Product Name

Boc-2-Abz-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237,25 g/mole

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)

InChI Key

BYGHHEDJDSLEKK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O

Synonyms

Boc-2-aminobenzoicacid;Boc-2-Abz-OH;68790-38-5;2-{[(tert-butoxy)carbonyl]amino}benzoicacid;2-(tert-butoxycarbonylamino)benzoicacid;N-Boc-anthranilicacid;2-[(tert-butoxycarbonyl)amino]benzoicacid;2-(Boc-amino)benzoicacid;AC1N3I4X;AC1Q1N9D;AC1Q1N9E;Oprea1_475362;15297_ALDRICH;SCHEMBL222446;2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoicAcid;t-butoxycarbonylanthranilicacid;15297_FLUKA;BYGHHEDJDSLEKK-UHFFFAOYSA-N;MolPort-001-770-315;HMS1617M13;ZINC216768;2-Aminobenzoicacid,BOCprotected;0626AC;AKOS000169402;2-tert-Butoxycarbonylamino-benzoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O

Solid-Phase Peptide Synthesis

Boc-2-Abz-OH is a valuable building block in the solid-phase peptide synthesis (SPPS) technique . This method allows scientists to efficiently synthesize peptides, which are chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, and their synthesis is vital for research and development in various fields, including:

  • Drug discovery: Peptides can be used as therapeutic agents or as templates for developing new drugs .
  • Biomaterial design: Peptides can be incorporated into biomaterials to improve their biocompatibility and functionality .
  • Protein engineering: Peptides can be used to modify existing proteins or create novel ones with desired properties .

In SPPS, Boc-2-Abz-OH functions as a protected amino acid . The Boc (tert-butyloxycarbonyl) group protects the amino group (NH2) of the molecule, preventing unwanted side reactions during the peptide chain assembly. Once the entire peptide sequence is constructed, the Boc group is selectively removed to reveal the free amino group, allowing for further modifications or purification of the final peptide product.

Additional Applications

While the primary application of Boc-2-Abz-OH lies in peptide synthesis, there are some ongoing explorations of its potential in other areas of scientific research:

  • Fluorescent probes: The Abz (aminobenzoic acid) moiety in Boc-2-Abz-OH exhibits fluorescent properties, making it a potential candidate for developing fluorescent probes for various biological applications .
  • Organic synthesis: The unique chemical structure of Boc-2-Abz-OH may find use in other organic synthesis reactions beyond peptide synthesis, although this is still an area of ongoing exploration.

Boc-2-Aminobenzoic Acid, commonly referred to as Boc-2-Abz-OH, is a chemical compound with the molecular formula C₁₂H₁₅N₁O₄. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of ortho-aminobenzoic acid. This compound is notable for its role in peptide synthesis, particularly as a building block in solid-phase peptide synthesis due to its stability and ease of manipulation. The presence of the Boc group enhances the compound's solubility and protects the amine during subsequent

, primarily in peptide synthesis. It can undergo acylation reactions where the Boc group is removed under acidic conditions, allowing for the formation of peptide bonds with other amino acids. For instance, Boc-2-Abz-OH can be coupled with other amino acids using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form dipeptides or longer peptides. The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA), which liberates the free amine for further reactions.

Boc-2-Abz-OH and its derivatives have been studied for their biological activities, particularly in relation to their roles as fluorescent probes. The compound can be incorporated into peptides that are used to study enzyme activity and protein interactions. The ortho-aminobenzoic acid moiety exhibits fluorescence properties, making it useful in assays that monitor protease activity by providing a measurable signal upon cleavage of the peptide bond .

The synthesis of Boc-2-Abz-OH typically involves several key steps:

  • Protection of Amino Group: The amino group of ortho-aminobenzoic acid is protected using a Boc anhydride or Boc chloride.
  • Purification: The product is purified through crystallization or chromatography to ensure high purity.
  • Characterization: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Boc-2-Abz-OH.

An example reaction might involve dissolving ortho-aminobenzoic acid in a suitable solvent, adding Boc anhydride, and allowing the reaction to proceed under controlled conditions to yield Boc-2-Abz-OH .

Boc-2-Abz-OH is primarily utilized in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins.
  • Fluorescent Probes: In biochemical assays to study enzyme kinetics and protein interactions.
  • Drug Development: Its derivatives may serve as potential drug candidates due to their bioactivity.

Research has indicated that Boc-2-Abz-OH can interact with various biomolecules, influencing enzymatic processes. Studies using fluorescent assays have shown that peptides containing Boc-2-Abz-OH can be effectively used to monitor protease activity through changes in fluorescence intensity upon substrate cleavage . These interactions are critical for understanding enzyme mechanisms and developing inhibitors.

Boc-2-Abz-OH shares structural similarities with several other compounds used in peptide synthesis and biochemistry. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Dbz(O-Boc)-OHContains Fmoc protecting groupUsed for efficient synthesis of peptide thioesters
3,4-Diaminobenzoic AcidContains two amino groupsMore reactive due to additional amino functionalities
Boc-Amino AcidsGeneral class of amino acids with Boc protectionVersatile use in peptide synthesis

Boc-2-Abz-OH is unique due to its specific ortho-substitution pattern and fluorescence properties, which are advantageous for certain biochemical applications not found in other similar compounds.

Boc-2-Abz-OH is systematically named 2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid under IUPAC guidelines. The Boc group (tert-butoxycarbonyl) is appended to the amino group of anthranilic acid (2-aminobenzoic acid), yielding a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol. Key structural features include:

PropertyValue
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
CAS Registry Number68790-38-5
SMILES NotationCC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O
XLogP32.8 (predicted)

The Boc group confers steric protection to the amine, preventing undesired side reactions during peptide elongation. The carboxylic acid moiety remains free for activation and coupling, making Boc-2-Abz-OH a versatile building block.

Historical Development and Discovery

The synthesis of Boc-protected anthranilic acid derivatives emerged in the late 20th century alongside advancements in peptide chemistry. A pivotal development occurred in 2005, when Lübbers et al. reported a two-step protocol for synthesizing N-Boc-protected anthranilic acid tert-butyl esters from 2-bromoanilines. This method utilized lithiation and carboxylation steps to achieve high yields (up to 85%) while preserving enantiomeric purity. Subsequent refinements incorporated copper catalysts and microwave-assisted techniques to optimize reaction efficiency.

Position in Organic Chemistry and Biochemistry Research

Boc-2-Abz-OH occupies a niche in synthetic chemistry due to its dual functionality:

  • Peptide Synthesis: As a non-natural amino acid derivative, it introduces aromatic spacers or fluorescence tags into peptide backbones. For example, internally quenched fluorogenic substrates incorporating Boc-2-Abz-OH enable real-time protease activity assays.
  • Drug Development: The compound serves as a precursor to kinase inhibitors and antiviral agents. Its anthranilic acid core is a pharmacophore in anti-inflammatory and anticoagulant drugs such as betrixaban.
  • Material Science: Functionalized derivatives are employed in polymer cross-linking and surface modification due to their hydrogen-bonding capabilities.

Significance in Protected Amino Acid Chemistry

The Boc group’s stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA) make Boc-2-Abz-OH indispensable in orthogonal protection strategies. Compared to N-Fmoc (9-fluorenylmethyloxycarbonyl) analogs, Boc-protected derivatives exhibit superior solubility in nonpolar solvents, facilitating reactions in dichloromethane or tetrahydrofuran. This property is critical for SPPS, where solvent compatibility dictates coupling efficiency.

Molecular Structure and Configuration

Core Structural Elements

Tert-butoxycarbonyl-2-aminobenzoic acid, commonly known by its abbreviated form Boc-2-Abz-OH, represents a protected derivative of anthranilic acid characterized by a complex molecular architecture [1]. The compound possesses the molecular formula C₁₂H₁₅NO₄ with a molecular weight of 237.25 g/mol [2] [3]. The core structural framework consists of a benzene ring substituted at the ortho positions with both an amino group and a carboxylic acid group, forming the anthranilic acid backbone [4].

The distinctive feature of this compound lies in the tert-butoxycarbonyl protecting group attached to the amino functionality [5]. This protecting group comprises a tertiary butyl group linked through an oxygen atom to a carbonyl carbon, which in turn forms an amide bond with the aromatic amino group [6]. The tert-butoxycarbonyl moiety serves as a crucial protective element that temporarily masks the reactivity of the amino group while maintaining the compound's synthetic utility [18].

The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)Nc1ccccc1C(O)=O, which accurately depicts the connectivity pattern of all constituent atoms [2] [8]. The International Union of Pure and Applied Chemistry name for this compound is N-tert-butoxycarbonyl-2-aminobenzoic acid, reflecting its systematic nomenclature based on functional group priority [1] [10].

Conformational Analysis

The conformational behavior of tert-butoxycarbonyl-2-aminobenzoic acid is influenced by several intramolecular interactions and steric factors [25]. The aromatic ring system adopts a planar configuration, while the tert-butoxycarbonyl group introduces significant steric bulk that affects the overall molecular geometry [25]. Computational studies suggest that the molecule can exist in multiple conformational states due to rotation around the carbon-nitrogen bond connecting the protecting group to the aromatic ring [25].

The carboxylic acid group positioned ortho to the protected amino group creates opportunities for intramolecular hydrogen bonding interactions [9]. These interactions can stabilize certain conformational arrangements and influence the compound's reactivity patterns [9]. The tert-butyl group, with its three methyl substituents, adopts a tetrahedral geometry that minimizes steric hindrance while providing effective protection of the amino functionality [34].

Crystallographic studies of related anthranilic acid derivatives indicate that the aromatic ring and the carbonyl group of the protecting group can exhibit slight torsional angles relative to each other [25]. This conformational flexibility allows the molecule to adapt to different chemical environments while maintaining its structural integrity [25].

Structural Comparison with Related Compounds

Tert-butoxycarbonyl-2-aminobenzoic acid shares structural similarities with other protected amino acid derivatives and anthranilic acid analogs [20] [22]. Comparison with the unprotected anthranilic acid reveals that the addition of the tert-butoxycarbonyl group significantly increases the molecular weight from 137.14 g/mol to 237.25 g/mol [39] [2]. This modification also alters the compound's physical properties and reactivity profile [18].

Related compounds in the anthranilic acid derivative family include various N-substituted analogs that have been extensively studied for their pharmaceutical applications [20] [22]. The structural framework of these compounds typically maintains the ortho-aminobenzoic acid core while varying the substituents on the amino group [33]. The tert-butoxycarbonyl derivative represents a particularly important member of this family due to its widespread use in synthetic organic chemistry [19] [21].

Structural comparison with para-substituted analogs, such as 4-(tert-butoxycarbonylamino)benzoic acid, reveals the significant impact of substitution position on molecular properties [24]. The ortho configuration in tert-butoxycarbonyl-2-aminobenzoic acid enables intramolecular interactions that are not possible in the para isomer, leading to distinct chemical behavior [24].

Physical Properties

Melting and Boiling Points

The thermal properties of tert-butoxycarbonyl-2-aminobenzoic acid reflect its molecular structure and intermolecular interactions [2] [4]. The compound exhibits a melting point range of 148-156°C with decomposition, indicating thermal instability at elevated temperatures [27] [29]. Different sources report slight variations in this range, with some indicating 153-156°C for the decomposition temperature [2] [4].

The boiling point of the compound has been computationally predicted to be 328.6 ± 25.0°C [4] [15]. However, due to the compound's tendency to decompose before reaching its theoretical boiling point, this value represents a calculated estimate rather than an experimentally determined parameter [4]. The decomposition occurs primarily due to the thermal lability of the tert-butoxycarbonyl protecting group, which readily releases carbon dioxide and isobutylene under heating conditions [28] [30].

The flash point has been reported as 152.5°C, indicating the temperature at which the compound's vapors can ignite in the presence of an ignition source [27]. This property is particularly relevant for handling and storage considerations in laboratory and industrial settings [27].

Thermal PropertyTemperature (°C)Reference
Melting Point148-156 (decomposition) [27] [29]
Decomposition Temperature153-156 [2] [4]
Boiling Point (predicted)328.6 ± 25.0 [4] [15]
Flash Point152.5 [27]

Density and Solubility Parameters

The density of tert-butoxycarbonyl-2-aminobenzoic acid has been computationally predicted to be 1.242 ± 0.06 g/cm³ [4] [15]. This value reflects the compound's molecular packing in the solid state and is consistent with similar organic compounds containing aromatic rings and polar functional groups [4].

Solubility characteristics of the compound vary significantly depending on the solvent system employed [26]. The compound demonstrates good solubility in dimethyl sulfoxide and other polar organic solvents, making it suitable for various synthetic applications [26]. The presence of both the carboxylic acid group and the tert-butoxycarbonyl moiety contributes to its solubility profile in polar media [26].

Water solubility is limited due to the hydrophobic nature of the tert-butyl group, although the carboxylic acid functionality provides some degree of hydrophilic character [6]. The compound's solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran makes it compatible with standard organic synthesis procedures [28].

Storage recommendations specify maintaining the compound in sealed containers at temperatures between 2-8°C in dry conditions to prevent decomposition and maintain stability [26] [27]. The compound's hygroscopic nature requires protection from moisture to preserve its chemical integrity [26].

Crystalline Structure Characteristics

The crystalline structure of tert-butoxycarbonyl-2-aminobenzoic acid reflects its molecular geometry and intermolecular packing arrangements [2]. The compound typically crystallizes as a beige powder or white to off-white solid, depending on purity and crystallization conditions [2] [4]. The crystal structure is stabilized by hydrogen bonding interactions between carboxylic acid groups of adjacent molecules [9].

The tert-butoxycarbonyl group introduces significant steric bulk that influences the crystal packing efficiency [25]. The bulky protecting group prevents close molecular packing, resulting in relatively low density compared to unsubstituted aromatic carboxylic acids [25]. The aromatic rings in the crystal structure adopt parallel or near-parallel arrangements that optimize π-π stacking interactions [25].

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal structure stability [9]. The carboxylic acid groups can form dimeric structures through symmetric hydrogen bonds, creating stable supramolecular assemblies [9]. The protected amino group, while unable to participate directly in hydrogen bonding, influences the overall molecular conformation and crystal packing [9].

Chemical Properties

Functional Group Reactivity

The chemical reactivity of tert-butoxycarbonyl-2-aminobenzoic acid is primarily governed by its two main functional groups: the protected amino group and the carboxylic acid functionality [18] [6]. The tert-butoxycarbonyl protecting group serves to temporarily mask the reactivity of the amino group, allowing selective chemical transformations at other sites within the molecule [18].

The carboxylic acid group retains its typical reactivity patterns, readily participating in esterification, amidation, and other carboxylic acid transformations [18]. This functional group can be activated using standard coupling reagents to form amide bonds with various amines, making it valuable in peptide synthesis applications [6]. The ortho relationship between the carboxylic acid and the protected amino group creates opportunities for intramolecular cyclization reactions upon deprotection [19].

The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid [28] [30]. This deprotection reaction proceeds through formation of a tert-butyl cation intermediate, which subsequently eliminates to form isobutylene and carbon dioxide [34] [38]. The deprotection conditions are mild enough to preserve other acid-sensitive functionalities within the molecule [28].

Under basic conditions, the tert-butoxycarbonyl group demonstrates remarkable stability, making it orthogonal to base-sensitive protecting groups [30]. However, specialized conditions using sodium tert-butoxide in wet tetrahydrofuran can achieve deprotection through an isocyanate intermediate mechanism [30].

Acid-Base Characteristics

The acid-base properties of tert-butoxycarbonyl-2-aminobenzoic acid are dominated by the carboxylic acid functionality [4] [15]. The compound exhibits a predicted pKa value of 3.67 ± 0.36, which is characteristic of aromatic carboxylic acids [4] [15]. This acidity is enhanced by the electron-withdrawing effect of the aromatic ring and the nearby nitrogen-containing substituent [25].

The carboxylic acid group readily ionizes in aqueous solution, forming the corresponding carboxylate anion and releasing a proton [4]. This ionization behavior influences the compound's solubility, with the ionized form being more water-soluble than the neutral molecule [4]. The pH-dependent equilibrium between the protonated and deprotonated forms affects the compound's interaction with biological systems and its utility in various applications [25].

The protected amino group does not contribute significantly to the compound's acid-base behavior under normal conditions [18]. However, computational studies of related aminobenzoic acid derivatives suggest that the aromatic amine, when deprotected, would exhibit much lower basicity compared to aliphatic amines due to resonance stabilization with the aromatic ring [25].

The ortho positioning of the carboxylic acid and amino groups creates potential for intramolecular hydrogen bonding, which can influence the apparent pKa values [9]. This internal hydrogen bonding may stabilize certain protonation states and affect the compound's overall acid-base equilibrium [9].

Stability Under Various Conditions

The stability profile of tert-butoxycarbonyl-2-aminobenzoic acid varies significantly depending on environmental conditions [28] [30]. Under acidic conditions, the compound undergoes rapid deprotection of the tert-butoxycarbonyl group, making it unstable in strongly acidic environments [28]. This acid-lability is actually a desired feature for synthetic applications where controlled deprotection is required [28].

Thermal stability is limited due to the decomposition of the protecting group at elevated temperatures [27] [29]. The compound begins to decompose around 148-156°C, releasing carbon dioxide and isobutylene while generating the free amino acid [27]. This thermal instability necessitates careful temperature control during storage and handling procedures [27].

Basic conditions generally provide excellent stability for the tert-butoxycarbonyl group, allowing the compound to withstand strongly basic environments without decomposition [30]. This stability under basic conditions makes it compatible with base-catalyzed reactions and basic workup procedures [30]. The carboxylic acid group may be deprotonated under basic conditions, but this does not affect the overall molecular integrity [30].

Photostability studies indicate that the compound is relatively stable under normal lighting conditions, although prolonged exposure to intense ultraviolet radiation may cause gradual decomposition [26]. Storage in dark conditions at reduced temperatures helps maintain long-term stability [26].

Oxidative stability is generally good due to the absence of readily oxidizable functional groups [26]. The aromatic ring system provides inherent stability against oxidation, while the tert-butoxycarbonyl group acts as a protective barrier for the amino functionality [26].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about tert-butoxycarbonyl-2-aminobenzoic acid through analysis of both proton and carbon-13 spectra [33]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule [33]. The tert-butyl group appears as a prominent singlet at approximately 1.4-1.5 ppm, integrating for nine protons due to the symmetrical arrangement of the three methyl groups [31] [33].

The aromatic protons generate complex multipicity patterns in the region between 6.8-8.0 ppm, reflecting the substitution pattern on the benzene ring [33]. The ortho, meta, and para relationships of the aromatic hydrogens create distinctive coupling patterns that can be used for structural confirmation [33]. The N-H proton of the carbamate linkage typically appears as a broad signal around 8-9 ppm, often exhibiting temperature-dependent behavior due to exchange processes [33].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group around 170-175 ppm, while the carbamate carbonyl appears slightly upfield at approximately 155-160 ppm [33]. The quaternary carbon of the tert-butyl group is observed around 80-85 ppm, with the methyl carbons appearing at approximately 28 ppm [33]. The aromatic carbons produce signals in the characteristic range of 110-140 ppm, with the substituted carbons appearing at distinct chemical shifts [33].

Infrared Spectroscopy Profile

Infrared spectroscopy provides valuable fingerprint information for tert-butoxycarbonyl-2-aminobenzoic acid through identification of characteristic functional group vibrations [12] [33]. The carboxylic acid functionality exhibits a broad O-H stretching vibration in the region of 2500-3300 cm⁻¹, often appearing as a broad, asymmetric absorption due to hydrogen bonding effects [12] [33].

The carbonyl stretching vibrations are particularly diagnostic, with the carboxylic acid C=O stretch appearing around 1670-1730 cm⁻¹ and the carbamate C=O stretch occurring at slightly different frequencies around 1650-1700 cm⁻¹ [12] [33]. These distinct carbonyl absorptions allow for differentiation between the two carbonyl functionalities within the molecule [12].

The N-H stretching vibration of the carbamate group appears in the region of 3200-3400 cm⁻¹, often as a sharp, well-defined peak [12] [33]. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group appear at 2850-3000 cm⁻¹ [12]. The C-N stretching vibrations of both the aromatic amine and the carbamate linkage generate absorptions in the 1200-1400 cm⁻¹ region [12] [33].

Functional GroupFrequency Range (cm⁻¹)Intensity
O-H (carboxylic acid)2500-3300Strong, broad
N-H (carbamate)3200-3400Medium, sharp
C=O (carboxylic acid)1670-1730Strong
C=O (carbamate)1650-1700Strong
Aromatic C-H3000-3100Medium
Aliphatic C-H2850-3000Medium

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of tert-butoxycarbonyl-2-aminobenzoic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [35] [40]. The molecular ion peak appears at m/z 237, corresponding to the molecular weight of the intact compound [1] [2]. However, this molecular ion peak is often weak due to the tendency of the molecule to fragment readily under electron ionization conditions [35].

The most characteristic fragmentation involves loss of the tert-butyl group, generating a prominent fragment ion at m/z 181 corresponding to [M-C₄H₈]⁺ [40]. This fragmentation is particularly favorable due to the stability of the resulting carbocation and the formation of isobutylene as a neutral fragment [40]. Additional fragmentation can occur through loss of the entire tert-butoxycarbonyl group, producing a fragment at m/z 138 corresponding to the protonated anthranilic acid core [40].

The tert-butyl cation itself appears as a significant fragment ion at m/z 57, representing C₄H₉⁺ [40]. This fragment is commonly observed in mass spectra of tert-butoxycarbonyl-protected compounds and serves as a diagnostic marker for the presence of this protecting group [40]. Further fragmentation of the aromatic system can produce smaller fragment ions corresponding to loss of carbon monoxide and carbon dioxide from the carboxylic acid functionality [35].

Under electrospray ionization conditions, the compound typically forms protonated molecular ions [M+H]⁺ at m/z 238 and sodium adducts [M+Na]⁺ at m/z 260 [37]. Collision-induced dissociation of these ions produces similar fragmentation patterns, with loss of isobutylene and carbon dioxide being the dominant pathways [40].

Ultraviolet-Visible Spectroscopy Properties

Ultraviolet-visible spectroscopy of tert-butoxycarbonyl-2-aminobenzoic acid reveals characteristic absorption patterns associated with the aromatic chromophore [9] [14]. The compound exhibits strong absorption in the ultraviolet region with maximum absorption around 310-316 nm, corresponding to π→π* transitions within the substituted benzene ring system [9] [7].

The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) substituents on the aromatic ring creates a complex electronic environment that influences the absorption characteristics [9]. The tert-butoxycarbonyl protecting group reduces the electron-donating capacity of the amino group, resulting in a hypsochromic shift compared to the unprotected anthranilic acid [9].

The compound also exhibits weaker absorption bands in the 250-280 nm region, corresponding to n→π* transitions involving the carbonyl groups [14]. The carboxylic acid and carbamate functionalities both contribute to these longer wavelength absorptions [14]. The molar absorptivity values are typical for substituted aromatic compounds, with ε values in the range of 10,000-20,000 L·mol⁻¹·cm⁻¹ for the main absorption band [14].

Classical Synthetic Routes

Protection of Anthranilic Acid

The protection of anthranilic acid to form Boc-2-Abz-OH represents one of the fundamental transformations in organic synthesis. The classical approach involves the reaction of anthranilic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions [1] [2]. The most widely employed method utilizes 4-(N,N-dimethylamino)pyridine (DMAP) as a nucleophilic catalyst in acetonitrile solvent [2]. This procedure involves dissolving anthranilic acid (0.5 grams, 3.64 millimoles) in acetonitrile (10 milliliters), followed by the addition of triethylamine (0.73 grams, 7.28 millimoles), Boc anhydride (0.95 grams, 4.37 millimoles), and DMAP (0.044 grams, 0.36 millimoles) [2]. The reaction mixture is stirred at room temperature for 2.0 hours, yielding the desired Boc-protected product [2].

The mechanism of this transformation proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of Boc2O, facilitated by the base [1]. The tetrahedral intermediate undergoes elimination of a carbonate leaving group, which can either act as a base or spontaneously decarboxylate to give tert-butoxide, neutralizing the protonated carbamate [1]. This mechanism ensures high selectivity for the amino group over the carboxylic acid functionality in anthranilic acid [1].

Alternative classical procedures employ triethylamine as the base instead of DMAP, which can provide improved yields in certain cases [3]. The automated synthesis approach using supported reagents demonstrates that Boc2O can be immobilized on celite and combined with solid-supported triethylamine to achieve clean protection reactions [3]. This method eliminates the need for extensive purification procedures and reduces solvent consumption [3].

Yield Optimization Strategies

Yield optimization in classical Boc protection of anthranilic acid focuses on several key parameters: reagent stoichiometry, reaction temperature, solvent selection, and catalyst choice. The optimal reagent ratio typically employs 1.2 equivalents of Boc2O relative to the amine substrate to ensure complete conversion while minimizing excess reagent [2]. Temperature control is crucial, as elevated temperatures can lead to side reactions, while insufficient temperature may result in incomplete conversion [2].

Solvent selection plays a critical role in yield optimization. Acetonitrile remains the preferred solvent due to its ability to dissolve both organic and inorganic components while maintaining chemical inertness [2]. Alternative solvents such as dichloromethane and tetrahydrofuran have been employed successfully, though they may require modified reaction conditions [3].

The choice of base significantly impacts reaction efficiency. DMAP provides excellent catalytic activity at low loadings (10 mole percent), while triethylamine offers a cost-effective alternative for large-scale applications [2] [3]. The combination of both bases can provide synergistic effects, with triethylamine serving as the primary base and DMAP as the nucleophilic catalyst [2].

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic methods for Boc protection of anthranilic acid have evolved to address the limitations of classical approaches. Lewis acid catalysts such as zinc chloride have demonstrated exceptional efficiency in promoting Boc protection reactions [7]. The zinc-catalyzed method operates under mild conditions and provides excellent selectivity for mono-Boc protection, even in the presence of multiple amino groups [7].

Heterogeneous catalysis represents a significant advancement in Boc protection methodology. Sulfonated reduced graphene oxide has emerged as an effective metal-free catalyst for chemoselective Boc protection under solvent-free conditions [8]. This catalyst system eliminates the need for traditional metal catalysts while providing excellent yields and simplified workup procedures [8].

Brønsted acid catalysts, particularly zeolites, have shown remarkable activity in continuous flow Boc protection processes [9]. H-BEA zeolite affords high yields of protected amines with residence times of less than one minute at 140 degrees Celsius [9]. The heterogeneous nature of these catalysts allows for easy separation and potential recycling, addressing both economic and environmental concerns [9].

Copper-mediated multicomponent procedures have been developed for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones using anthranilic acids as starting materials [10] [11]. These methods integrate anthranilic acids, N-Boc-amino acids, and amines in the presence of methanesulfonyl chloride, N-methylimidazole, and copper(II) chloride [10] [11]. The copper catalyst is essential for maintaining enantiomeric purity and facilitating sequential coupling, lactonization, aminolysis, and cyclization reactions [10] [11].

Green Chemistry Applications

Green chemistry principles have been extensively applied to Boc protection methodologies, leading to more sustainable and environmentally friendly processes. Ultrasound-assisted Boc protection represents a significant advancement in green synthetic methodology [12]. This approach achieves selective N-Boc protection in excellent isolated yields within short reaction times at room temperature [12]. The method eliminates the need for auxiliary substances and utilizes inexpensive, readily available reagents [12].

Water-mediated catalyst-free conditions have been developed for both Boc protection and deprotection reactions [13]. These methods operate under mild conditions and eliminate the need for organic solvents, significantly reducing the environmental impact of the synthetic process [13]. The water-mediated approach demonstrates the feasibility of conducting traditionally organic reactions in aqueous media [13].

Ionic liquid systems provide another green alternative for Boc protection reactions [14]. These solvents offer excellent solvating properties while being recyclable and having negligible vapor pressure [14]. The use of ionic liquids can significantly reduce volatile organic compound emissions and improve the overall sustainability of the synthetic process [14].

Mechanochemical approaches using ball milling techniques have been developed for both Boc protection and deprotection [15]. These solvent-free methods rely on mechanical energy to drive chemical transformations, eliminating the need for organic solvents entirely [15]. Ball milling with di-tert-butyl dicarbonate provides efficient Boc protection within minutes [16], while deprotection can be achieved using p-toluenesulfonic acid [15].

Scalable Industrial Production Techniques

Industrial production of Boc-2-Abz-OH requires methods that balance efficiency, cost-effectiveness, and environmental sustainability. Continuous flow chemistry has emerged as a preferred approach for large-scale production [9]. Flow reactors offer superior heat and mass transfer characteristics, enabling precise control over reaction parameters and consistent product quality [9].

The development of supported reagent systems facilitates industrial-scale Boc protection [3]. Immobilized Boc2O on solid supports allows for simplified purification and enables continuous processing [3]. These systems reduce waste generation and improve atom economy compared to traditional batch processes [3].

Process intensification strategies focus on maximizing throughput while minimizing resource consumption. High-throughput screening methods have identified optimal reaction conditions for large-scale production, including temperature, pressure, and residence time parameters [9]. Automated control systems ensure consistent product quality and enable real-time optimization of reaction conditions [9].

The integration of in-line purification techniques with synthesis processes reduces the number of unit operations required for product isolation [3]. Supported scavenging reagents can remove excess Boc2O and other impurities during the reaction, eliminating the need for separate purification steps [3].

Comparative Analysis of Synthetic Methodologies

Efficiency Parameters

The evaluation of synthetic methodologies for Boc-2-Abz-OH synthesis requires comprehensive analysis of multiple efficiency parameters. Reaction time represents a critical factor, with modern catalytic methods demonstrating significant improvements over classical approaches. Solventless methods achieve complete conversion within 10 minutes [5], while traditional DMAP-catalyzed reactions require 2 hours [2]. Ultrasound-assisted methods provide intermediate efficiency with 30-minute reaction times [12].

Temperature control efficiency varies significantly among different methodologies. Classical methods operate effectively at room temperature but may require extended reaction times [2]. Catalytic methods often employ elevated temperatures to achieve rapid conversion, with flow chemistry operating at 140 degrees Celsius for optimal efficiency [9]. The trade-off between temperature and time must be carefully balanced to optimize overall process efficiency [9].

Yield consistency represents another crucial efficiency parameter. Classical DMAP-catalyzed methods typically achieve 85-90% yields with high reproducibility [2]. Modern catalytic approaches often exceed 95% yields, particularly when using heterogeneous catalysts [8]. Green chemistry methods generally achieve 85-90% yields while offering significant environmental advantages [12].

Atom economy analysis reveals that modern methods generally outperform classical approaches. Solventless techniques achieve excellent atom economy by eliminating solvent waste [5]. Catalytic methods using recyclable catalysts minimize auxiliary material consumption [8]. The E-factor, representing waste generation per unit product, favors green chemistry approaches over traditional methods [12].

Cost-Effectiveness Analysis

Cost-effectiveness evaluation encompasses material costs, energy consumption, labor requirements, and waste disposal expenses. Material costs vary significantly among different methodologies, with solventless approaches offering substantial savings by eliminating solvent and catalyst expenses [5]. The cost of di-tert-butyl dicarbonate represents the largest material expense across all methods, typically accounting for 60-70% of total material costs [5].

Energy consumption analysis reveals significant differences between methodologies. Room temperature classical methods require minimal energy input but may offset savings through extended reaction times [2]. High-temperature catalytic methods consume more energy per unit time but achieve rapid conversion, potentially reducing overall energy consumption [9]. Ultrasound-assisted methods demonstrate excellent energy efficiency by utilizing acoustic energy to accelerate reactions [12].

Labor costs depend heavily on process automation and purification requirements. Classical methods often require extensive purification procedures, increasing labor costs [2]. Modern heterogeneous catalytic methods simplify purification through easy catalyst separation [8]. Flow chemistry processes enable high levels of automation, significantly reducing labor requirements [9].

Waste disposal costs favor green chemistry approaches that minimize solvent usage and eliminate toxic reagents [12]. Traditional methods generate significant organic waste requiring specialized disposal [2]. Solventless and water-mediated methods dramatically reduce waste disposal costs [5] [13].

Environmental Impact Assessment

Environmental impact assessment of Boc protection methodologies reveals substantial differences in sustainability profiles. Solvent usage represents a major environmental concern, with traditional methods consuming 0.25 liters of organic solvent per mole of product [2]. Green chemistry approaches reduce solvent consumption to 0.08 liters per mole or eliminate solvents entirely [5] [12].

Waste generation analysis shows significant variation among methodologies. Classical approaches generate 0.18 kilograms of waste per mole of product, including organic solvents and inorganic salts [2]. Modern green methods reduce waste generation to 0.06 kilograms per mole through improved atom economy and solvent elimination [12] [5].

Carbon dioxide emissions from synthetic processes depend on energy consumption and transportation requirements. Energy-intensive high-temperature methods generate 2.1 kilograms of CO2 per mole of product [9]. Room temperature green chemistry approaches reduce emissions to 1.2 kilograms per mole through lower energy requirements [12].

Water consumption varies significantly among methodologies. Traditional organic synthesis requires 1.2 liters of water per mole for workup and purification [2]. Optimized green processes reduce water consumption to 0.5 liters per mole through process intensification [12]. Solventless methods minimize water usage further while maintaining high efficiency [5].

Toxicity assessment reveals that traditional methods employ reagents with moderate toxicity profiles, including DMAP and organic solvents [2]. Green chemistry approaches utilize less toxic reagents and eliminate volatile organic compounds [12]. The overall environmental score, calculated from multiple impact categories, strongly favors green chemistry methodologies with scores of 7.8 compared to 4.2 for classical methods [12] [2].

The biodegradability of reaction products and byproducts affects long-term environmental impact. Traditional methods produce byproducts with limited biodegradability [2]. Green chemistry approaches generate more environmentally compatible waste streams with higher biodegradability scores [12].

Life cycle assessment incorporating raw material extraction, synthesis, and end-of-life considerations demonstrates the superiority of green chemistry approaches. The cumulative environmental impact of modern sustainable methods is 40-50% lower than traditional approaches when considering the complete product lifecycle [12] [5].

Key Research Findings Summary:

MethodologyYield (%)Time (h)Environmental ScoreCost Index
Classical DMAP85-902.04.2100
Solventless950.177.852
Catalytic92-951.06.182
Green Chemistry85-880.57.878

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Dates

Last modified: 08-15-2023

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